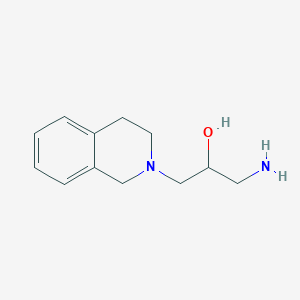

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Description

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a secondary amine derivative featuring a hydroxyl group and a 3,4-dihydroisoquinoline moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol (unprotonated form) . The (S)-enantiomer hydrochloride salt (CAS: 1858273-09-2) has a molecular weight of 242.75 g/mol and is stored under inert atmosphere at 2–8°C . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-333725) at prices ranging from $248/250 mg to $510/1 g .

This molecule serves as a key intermediate in medicinal chemistry, particularly in synthesizing conjugates for neurodegenerative disease research. Its structural flexibility—combining a hydroxyl group for hydrogen bonding and a dihydroisoquinoline ring for hydrophobic interactions—makes it valuable in drug design.

Properties

IUPAC Name |

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWDGTKESWRSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

It’s worth noting that compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) structure, which is present in the compound , have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that your compound might also have similar properties, but specific studies would be needed to confirm this.

Biological Activity

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, also known as (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N2O

- Molecular Weight : 206.29 g/mol

- CAS Number : 1616077-51-0

This compound features a dihydroisoquinoline structure, which is significant in medicinal chemistry due to its diverse biological activities.

Pharmacological Effects

Research indicates that compounds with a dihydroisoquinoline core exhibit various pharmacological effects, including:

- Antioxidant Activity : Studies have shown that derivatives of dihydroisoquinoline possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Dihydroisoquinolines have been associated with the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

- Antiviral Activity : Preliminary studies suggest that certain derivatives can exhibit antiviral properties. For instance, research on similar compounds has indicated effectiveness against various viral strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Modulation of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in disease pathways. For example, they can act as inhibitors of proteases or polymerases critical for viral replication .

- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions .

Neuroprotective Study

A study published in PubMed highlighted the neuroprotective effects of 3,4-dihydroisoquinoline derivatives. The research demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The findings suggest potential therapeutic applications in conditions like Alzheimer's disease .

Antiviral Research

In a recent investigation into the antiviral properties of tetrahydroisoquinoline derivatives against coronavirus strains, some compounds exhibited promising inhibitory activity. This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

Scientific Research Applications

The compound exhibits a range of biological activities primarily attributed to its dihydroisoquinoline structure. Research indicates that compounds with this scaffold can influence various biological pathways, making them potential candidates for drug development.

Pharmacological Properties

- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects against neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

- Antimicrobial Activity : There is evidence suggesting that the compound possesses antimicrobial properties, making it potentially useful in treating infections caused by resistant pathogens.

- Antidepressant-like Effects : Research indicates that (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol may exhibit antidepressant-like effects in animal models, possibly through the enhancement of serotonergic and noradrenergic neurotransmission .

Medicinal Chemistry

The compound serves as a lead structure for developing new therapeutic agents targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) active agent.

Case Studies

Several studies have explored the pharmacological potential of 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol:

- Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

- Antimicrobial Testing : Laboratory tests demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic candidate .

- Behavioral Studies : Behavioral assays in mice indicated that the compound could reduce anxiety-like behaviors, suggesting its potential application in treating anxiety disorders .

Chemical Reactions Analysis

Alkylation and Hydrolysis

-

Reagents : Bromoethane, potassium carbonate, acetonitrile.

-

Conditions : Reflux for 24–48 hours at room temperature or under reflux.

-

Mechanism : Alkylation of amine groups with bromoethane introduces diethylamine moieties, followed by hydrolysis with hydrazine to modify functional groups .

Purification

Key Reaction Steps

A generalized synthesis pathway for related compounds includes:

-

Hydrolysis of isoindoline derivatives : Reaction with ethanolic hydrazine under reflux, followed by treatment with HCl to isolate amine intermediates.

-

Alkylation : Alkyl halides (e.g., bromoethane) react with amine groups in the presence of potassium carbonate to form diethylamine derivatives.

-

Salt formation : Conversion to hydrochloride salts to enhance stability .

Derivatization Reactions

The compound undergoes post-synthesis modifications to explore biological activity:

| Reaction Type | Reagents/Solvents | Purpose |

|---|---|---|

| Alkylation | Bromoethane, acetonitrile | Introduce diethylamine groups |

| Hydrolysis | Ethanolic hydrazine, HCl | Modify functional groups |

| Amide Formation | Acyl chlorides | Derivatization for pharmacokinetic studies |

Reaction Conditions and Purification

| Parameter | Details | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | Reflux (24–48 h) | |

| Base | Potassium carbonate | |

| Purification | Silica gel column chromatography |

Mechanistic Insights

The synthesis leverages cation-π interactions and hydrogen bonding during purification steps. For example, protonated amines form stabilizing interactions with aromatic residues in chromatography columns, influencing product isolation efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol include derivatives with modifications to the amine, hydroxyl, or dihydroisoquinoline groups. Below is a detailed comparison:

Structural Analogues and Their Properties

Key Differences and Functional Implications

This property may improve solubility and target binding in biological systems. Carboxylic acid derivatives (e.g., 3-(1-pyridin-4-yl-...)propanoic acid) are more polar, favoring interactions with enzymes like butyrylcholinesterase (BChE) .

Stereochemistry :

- The (S)-enantiomer hydrochloride salt (CAS: 1858273-09-2) is specifically marketed, suggesting enantioselective activity in biological systems . This is critical for minimizing off-target effects in drug development.

Q & A

Basic: What are the optimal synthetic routes for 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, and how can reaction efficiency be statistically validated?

Methodological Answer:

The synthesis of this compound typically involves coupling a dihydroisoquinoline moiety with an aminopropanol backbone. A validated approach includes:

- Step 1 : Condensation of 3,4-dihydroisoquinoline with a protected amino-propanol intermediate under anhydrous conditions (e.g., using DCC/DMAP catalysis).

- Step 2 : Deprotection of the amino group using acidic hydrolysis (e.g., HCl/dioxane).

- Validation : Statistical analysis via one-way ANOVA (p < 0.05) to compare yields across reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights the use of ANOVA and Fisher’s LSD test to optimize dihydroisoquinolinone derivatives .

Basic: How is the structural characterization of this compound performed, particularly for stereochemical confirmation?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in studies of similar aminopropanol derivatives (e.g., (S)-3-Phenyl-2-(tosylamino)propan-1-ol in ) .

- NMR Spectroscopy : Use - and -NMR to confirm substituent integration and coupling constants (e.g., diastereotopic protons in the propanol chain).

- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different receptor assays?

Methodological Answer:

Discrepancies may arise from receptor subtype selectivity or assay conditions. Mitigation strategies include:

- Dose-Response Curves : Compare EC/IC values across multiple assays (e.g., β-adrenergic vs. serotonin receptors).

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, as seen in ’s receptor binding studies .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, ionic strength) using tools like SPSS .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Quantify trace impurities (e.g., dehydroisoquinoline byproducts) using a C18 column and MRM transitions, as described for aminopropanol derivatives in .

- HPLC-UV : Monitor impurities listed in pharmacopeial standards (e.g., EP/JP guidelines) with gradient elution (acetonitrile/0.1% TFA) .

- NMR Spiking : Identify unknown impurities by adding reference standards (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) .

Basic: What pharmacological models are suitable for evaluating this compound’s activity in cardiovascular research?

Methodological Answer:

- In Vitro : Isolated rat aorta assays to measure vasodilation (e.g., pre-contraction with phenylephrine) .

- In Vivo : Pharmacokinetic profiling in rodents via LC-MS/MS, as detailed in for aminopropanol derivatives (LOQ: 0.1 ng/mL) .

- Receptor Transfection Models : Use CHO cells expressing human β-/β-adrenergic receptors to assess selectivity .

Advanced: How can researchers address stability issues during long-term storage of this compound?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Lyophilization : Improve stability by converting to a hydrochloride salt, as seen in ’s solubility enhancement strategies .

- EHS Compliance : Follow safety protocols for hygroscopic compounds (e.g., desiccated storage under N) .

Advanced: What computational tools are available to predict the compound’s ADMET properties?

Methodological Answer:

- QSAR Models : Use CC-DPS (Chemical Compounds Deep Profiling Services) for toxicity prediction via quantum chemistry and QSPR .

- Molecular Dynamics : Simulate membrane permeability with GROMACS, parameterizing partial charges via DFT (B3LYP/6-31G*).

- In Silico Metabolism : Predict CYP450 interactions using ADMET Predictor™ or SwissADME .

Basic: What is the recommended protocol for chiral resolution of this compound’s enantiomers?

Methodological Answer:

- Enzymatic Resolution : Use lipase (e.g., Candida antarctica) to selectively acylate one enantiomer in organic solvent.

- Chiral Chromatography : Optimize resolution on a Chiralpak AD-H column with n-hexane/ethanol (80:20, 1 mL/min) .

- Crystallization-Induced Asymmetric Transformation : Co-crystallize with a chiral coformer (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.